molecular formula C8H5F2N B1294412 2,4-Difluorophenylacetonitrile CAS No. 656-35-9

2,4-Difluorophenylacetonitrile

Cat. No.: B1294412
CAS No.: 656-35-9
M. Wt: 153.13 g/mol
InChI Key: AGAOESUOSOGZOD-UHFFFAOYSA-N
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Description

2,4-Difluorophenylacetonitrile is an organic compound with the molecular formula C8H5F2N. It is a colorless to light yellow liquid that is used as an intermediate in organic synthesis. The compound is characterized by a phenyl group attached to a nitrile functional group, with two fluorine atoms attached to the phenyl ring .

Preparation Methods

Synthetic Routes and Reaction Conditions

2,4-Difluorophenylacetonitrile can be synthesized through various methods. One common synthetic route involves the reaction of 2,4-difluorobenzyl chloride with sodium cyanide in the presence of a suitable solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). The reaction typically occurs under reflux conditions, leading to the formation of this compound .

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as distillation or recrystallization are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

2,4-Difluorophenylacetonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,4-Difluorophenylacetonitrile has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is utilized in the development of biologically active molecules and as a precursor in the synthesis of enzyme inhibitors.

    Medicine: It serves as an intermediate in the synthesis of potential therapeutic agents, including antiviral and anticancer drugs.

    Industry: This compound is employed in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2,4-difluorophenylacetonitrile depends on its specific application. In the context of enzyme inhibition, the compound may interact with the active site of the enzyme, leading to the formation of a stable enzyme-inhibitor complex. This interaction can block the enzyme’s activity and prevent the substrate from binding, thereby inhibiting the enzyme’s function .

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Difluorophenylboronic acid
  • 2,4-Difluorophenylacetic acid
  • 4-Fluorophenylacetonitrile
  • 2-Fluorophenylacetonitrile

Uniqueness

2,4-Difluorophenylacetonitrile is unique due to the presence of two fluorine atoms on the phenyl ring, which can significantly influence its reactivity and properties. The fluorine atoms can enhance the compound’s stability and alter its electronic characteristics, making it a valuable intermediate in various synthetic applications .

Properties

IUPAC Name

2-(2,4-difluorophenyl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F2N/c9-7-2-1-6(3-4-11)8(10)5-7/h1-2,5H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGAOESUOSOGZOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20215856
Record name (2,4-Difluorophenyl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20215856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

656-35-9
Record name 2,4-Difluorophenylacetonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=656-35-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4-Difluorophenylacetonitrile
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000656359
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (2,4-Difluorophenyl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20215856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2,4-difluorophenyl)acetonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.010.469
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 2,4-DIFLUOROPHENYLACETONITRILE
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is significant about the synthesis method described in the research paper?

A1: The research paper outlines a novel "one-pot" synthesis method for 2,4-Difluorophenylacetonitrile []. This method streamlines the production process by performing multiple reaction steps in a single reaction vessel. The researchers achieved a 62.1% yield using potassium borohydride as the reducing agent and toluene as the water-carrying agent []. This approach offers advantages in terms of efficiency, cost-effectiveness, and potential for scaling up production compared to multi-step synthetic routes.

Q2: What factors were found to influence the yield of this compound in this synthesis method?

A2: The study identified several factors impacting the yield of this compound. These include the type of reducing agent used, the choice of water-carrying agent, the ratio of reactants, reaction temperature, and reaction time []. For instance, potassium borohydride proved to be a more effective reducing agent compared to other tested options. Similarly, toluene as the water-carrying agent resulted in a higher yield compared to other solvents. Optimizing these parameters was crucial to achieving the highest yield of 62.1% [].

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